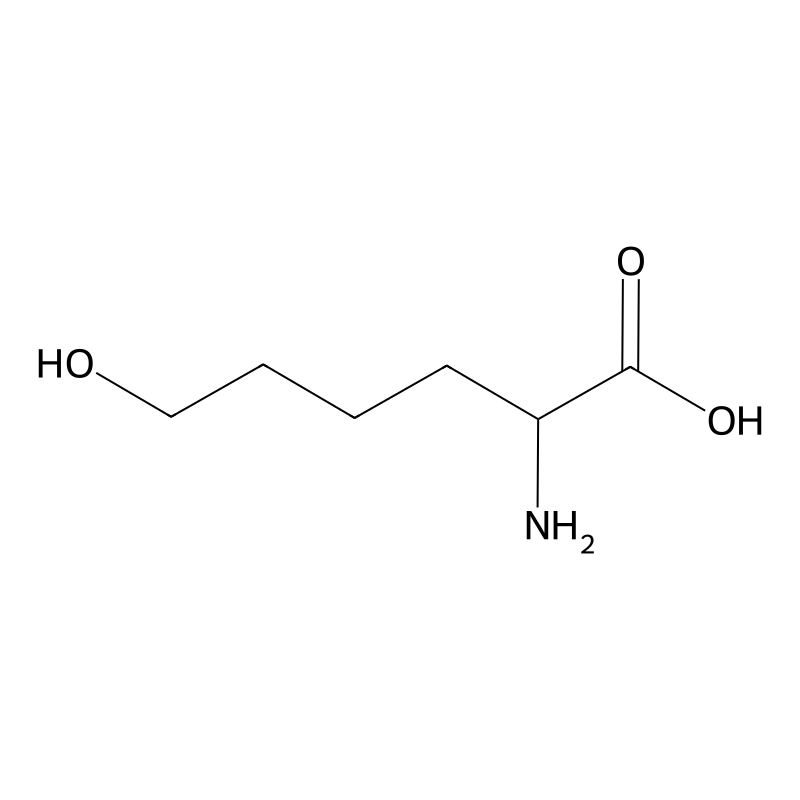

2-Amino-6-hydroxyhexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Amino-6-hydroxyhexanoic acid is an alpha-amino acid with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol. It is characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) on its hexanoic acid backbone, making it a unique compound among amino acids. This compound is also known by several synonyms, including hexahomoserine and 6-hydroxy-norleucine, and it has various applications in pharmaceuticals and biochemistry .

The reactivity of 2-amino-6-hydroxyhexanoic acid can be attributed to its functional groups. It can undergo typical amino acid reactions such as:

- Peptide Bond Formation: It can react with carboxylic acids to form peptide bonds, which are essential for protein synthesis.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of amines.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, altering the compound's reactivity and properties .

2-Amino-6-hydroxyhexanoic acid exhibits notable biological activities:

- Antiviral Properties: It serves as an intermediate in the synthesis of antiviral drugs, indicating its potential role in therapeutic applications .

- Antihypertensive Effects: Research suggests that this compound may also have antihypertensive properties, making it relevant in cardiovascular health .

- Precursor in Biosynthesis: It acts as a precursor for various biomolecules, contributing to metabolic pathways in living organisms.

The synthesis of 2-amino-6-hydroxyhexanoic acid can be achieved through several methods:

- From Sorbic Acid: A multi-step synthesis involving the conversion of sorbic acid through intramolecular cycloaddition has been documented. This method includes key reactions such as oxidation and hydrolysis to yield the target compound .

- Using Lysine Derivatives: Another method involves starting from lysine, where specific transformations lead to the formation of 6-amino-2-substituted hexanoic acids, including 2-amino-6-hydroxyhexanoic acid .

- Chemical Modifications: Various chemical modifications can also be employed to introduce hydroxyl or amino groups at specific positions on the hexanoic acid chain.

The applications of 2-amino-6-hydroxyhexanoic acid are diverse:

- Pharmaceuticals: It is used as a building block in the synthesis of complex organic molecules, particularly in drug development.

- Nutritional Supplements: Its role as an amino acid makes it relevant in dietary supplements aimed at enhancing muscle growth and recovery.

- Research: As a biochemical tool, it aids in studies related to protein synthesis and enzymatic reactions .

Research on the interactions of 2-amino-6-hydroxyhexanoic acid with other compounds has revealed its potential synergistic effects:

- With Other Amino Acids: Studies indicate that it may enhance or modify the activity of other amino acids when included in peptide sequences.

- Enzymatic Interactions: Its presence can influence enzymatic activities, potentially leading to altered metabolic pathways in biological systems.

Several compounds exhibit structural or functional similarities to 2-amino-6-hydroxyhexanoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Amino-5-hydroxyhexanoic acid | Similar backbone | Different hydroxyl position; less common in nature |

| L-Norleucine | Similar backbone | Lacks hydroxyl group; primarily used for protein synthesis |

| 6-Hydroxynorleucine | Identical hydroxyl position | Variants exist with different stereochemistry |

| 3-Amino-2-hydroxyhexanoic acid | Similar backbone | Different amino group position; less studied |

The unique feature of 2-amino-6-hydroxyhexanoic acid lies in its specific positioning of functional groups, which influences its biological activity and potential applications.